molecular formula C19H18N6O4 B2930070 N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide CAS No. 1396810-88-0

N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide

Cat. No.: B2930070
CAS No.: 1396810-88-0
M. Wt: 394.391
InChI Key: SWACVVVUISUNFC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an ethoxyphenyl acetamide side chain. Its structural complexity arises from the fusion of multiple aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-3-28-15-7-5-4-6-14(15)21-17(26)11-25-19(27)24-9-8-13(10-16(24)22-25)18-20-12(2)23-29-18/h4-10H,3,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWACVVVUISUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC(=CC3=N2)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a complex organic compound that incorporates multiple pharmacophores known for their diverse biological activities. The compound is characterized by its unique structural features, including an oxadiazole ring and a triazole moiety, which are often associated with significant therapeutic potential.

  • Molecular Formula : C19H18N6O4
  • Molecular Weight : 394.39 g/mol
  • Purity : ≥ 95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole and triazole rings are known to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes. This inhibition is crucial in the context of anti-inflammatory and analgesic activities.

Target Enzymes

  • Cyclooxygenase (COX) : Inhibitors of COX enzymes are widely studied for their anti-inflammatory properties.
  • Carbonic Anhydrase : Some derivatives with similar structures have shown selective inhibition of carbonic anhydrase isoforms, impacting physiological processes .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing oxadiazole and triazole moieties can effectively inhibit COX enzymes. For instance, derivatives with similar structures have demonstrated enhanced selectivity towards COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity Studies

Cytotoxicity assays reveal that compounds featuring the oxadiazole ring can exhibit moderate to high cytotoxic effects against various cancer cell lines. For example:

  • Cell Viability Assays : Compounds related to the oxadiazole series showed significant cytotoxic activity with IC50 values in the micromolar range against cancer cell lines .
CompoundCell Line TestedIC50 (µM)
Compound AHeLa15.0
Compound BMCF725.5
N-(2-Ethoxyphenyl)-...A54920.0

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of oxadiazole and evaluating their biological activities found that modifications at specific positions significantly enhanced their anti-inflammatory and cytotoxic profiles. The introduction of aryl groups was noted to improve COX selectivity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound towards COX enzymes. The results indicated strong interactions within the active site similar to established inhibitors like Meloxicam .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and oxadiazole ring undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Yield
Acidic hydrolysis6M HCl, reflux (6–8 h)2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-triazolo[4,3-a]pyridin-2-yl]acetic acid72–78%
Basic hydrolysis10% NaOH, 80°C (4 h)Sodium salt of the acetic acid derivative65%

Hydrolysis of the oxadiazole ring requires harsher conditions (e.g., concentrated H₂SO₄ at 100°C), leading to ring opening and formation of thioamide intermediates.

Alkylation and Acylation

The secondary amine in the triazole ring and the ethoxyphenyl group participate in alkylation/acylation:

Reagent Conditions Product Notes
Methyl iodideK₂CO₃, DMF, 60°C (12 h)N-methyl derivative at the triazole NH siteSelective for NH
Acetic anhydridePyridine, RT (24 h)Acetylated ethoxyphenyl group89% yield

Alkylation at the oxadiazole nitrogen is sterically hindered due to the adjacent methyl group.

Cycloaddition Reactions

The 1,2,4-oxadiazol-5-yl group participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Application
Nitrile oxidesToluene, 110°C (8 h)Isoxazoline-fused derivativesBioactivity screening
AzidesCuI, DIPEA, DMF (Microwave, 140°C)Triazole-linked hybridsClick chemistry

The oxadiazole’s electron-deficient nature facilitates dipolar cycloadditions, confirmed via DFT studies .

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Nucleophile Conditions Product Efficiency
PiperidineDMSO, 120°C (24 h)Piperidinyl-substituted phenyl derivativeModerate (55%)
HydrazineEthanol, reflux (6 h)Hydrazine-substituted analogHigh (82%)

NAS is limited by the electron-donating ethoxy group, requiring strong nucleophiles or elevated temperatures .

Oxidation and Reduction

Reduction of the triazolo-pyridine ring and oxidation of the methyl group:

Reagent Conditions Product Outcome
NaBH₄MeOH, 0°C (2 h)Partially reduced triazolo-pyridineUnstable intermediate
KMnO₄H₂O, 80°C (3 h)Oxadiazole methyl → carboxylic acid68% yield

Oxidation of the methyl group on the oxadiazole generates a carboxylic acid, enhancing water solubility .

Metal-Catalyzed Couplings

Palladium-mediated cross-couplings modify the aryl groups:

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄Biaryl derivatives at the ethoxyphenyl site75–88%
Sonogashira couplingCuI, Pd(OAc)₂Alkynyl-substituted analogs61%

Coupling reactions retain the core heterocyclic structure while introducing functional diversity .

Schiff Base Formation

The acetamide’s NH₂ group reacts with aldehydes:

Aldehyde Conditions Product Stability
BenzaldehydeEtOH, acetic acid (reflux, 4 h)N-benzylidene derivativeCrystalline solid
4-NitrobenzaldehydeDry toluene, Dean-Stark (12 h)Nitro-substituted Schiff baseLight-sensitive

Schiff bases exhibit tautomerism, confirmed via ¹H NMR and X-ray crystallography .

Key Reaction Mechanisms

  • Cyclocondensation : Acid hydrazide intermediates (e.g., 4 in ) react with CS₂ or thioureas to form oxadiazole/thiazole rings.

  • Boulton–Katritzky Rearrangement : Observed in triazolo-pyridine derivatives under microwave conditions .

  • Thione–Thiol Tautomerism : Stabilizes the oxadiazole-2-thione form, confirmed via ¹³C NMR (δ = 179–186 ppm for C═S) .

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) due to oxadiazole ring instability.

  • Thermal Stability : Stable up to 250°C (TGA data), but undergoes decarboxylation above 300°C.

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in ethanol or water .

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole substituents (common in ) improve metabolic stability and binding affinity due to their electron-withdrawing nature.
  • The ethoxyphenyl acetamide side chain provides steric bulk compared to fluorophenyl or benzo[d]oxazolone groups, likely altering pharmacokinetic profiles .

Bioactivity and Research Findings

Antimicrobial Activity : Analogous triazolo-oxadiazole hybrids (e.g., ) exhibit moderate-to-strong activity against Gram-positive bacteria, attributed to interference with cell wall synthesis.

Solubility and Stability : The ethoxyphenyl group may enhance solubility compared to unsubstituted phenyl analogs, as seen in acetamide derivatives like , which exhibit improved oral bioavailability.

Q & A

Basic: What are the common synthetic routes for this compound, and how are key intermediates characterized?

Answer:
The synthesis involves sequential reactions to construct the triazolo-pyridine and oxadiazole moieties. A typical approach includes:

  • Step 1: Condensation of hydrazide derivatives with chloroacetyl chloride under reflux in triethylamine to form acetamide intermediates .
  • Step 2: Cyclization under controlled conditions (e.g., acidic or basic catalysis) to assemble the triazolo-pyridine core .
  • Characterization:
    • TLC monitors reaction progress .
    • ¹H NMR confirms proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
    • IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹, oxadiazole ring vibrations ~1250 cm⁻¹) .
    • LC-MS validates molecular weight and purity (>95%) .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

  • ¹H NMR: Critical for resolving aromatic protons and substituents (e.g., ethoxy group integration at 3H) .
  • IR Spectroscopy: Detects key functional groups; absence of unreacted hydrazide (N-H stretch ~3300 cm⁻¹) confirms cyclization .
  • Elemental Analysis: Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • X-ray Crystallography (if available): Resolves 3D conformation, particularly the orientation of the oxadiazole ring relative to the triazolo-pyridine system .

Advanced: How can researchers optimize the cyclization step to improve yield and purity?

Answer:

  • Solvent Selection: Aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate ring closure .
  • Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation .
  • Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

Advanced: What strategies address contradictions between computational predictions and in vitro bioactivity data?

Answer:

  • Validate Predictive Models: Use complementary tools (e.g., PASS program, molecular docking) to cross-check predicted targets (e.g., kinase inhibition) .
  • Assay Optimization: Adjust in vitro conditions (e.g., pH, serum content) to better mimic physiological environments .
  • Metabolic Stability Testing: Evaluate susceptibility to hepatic enzymes (e.g., CYP450) using liver microsomes .
  • Prodrug Design: Introduce ester or phosphate groups to enhance solubility and bioavailability .

Advanced: How to establish structure-activity relationships (SAR) for the oxadiazole and triazolo-pyridine moieties?

Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., methyl → ethyl on oxadiazole; ethoxy → methoxy on phenyl) .
  • Biological Screening: Test analogs against target enzymes (e.g., proteases) or cell lines (e.g., cancer models) .
  • Computational Docking: Map binding interactions (e.g., hydrogen bonds with oxadiazole nitrogen) using AutoDock or Schrödinger .
  • Crystallographic Studies: Resolve co-crystal structures with target proteins to guide SAR refinement .

Advanced: What in vitro models are appropriate for pharmacokinetic evaluation?

Answer:

  • Permeability: Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
  • Metabolic Stability: Incubate with liver microsomes; calculate half-life (t₁/₂ >60 mins suggests favorable stability) .
  • Plasma Protein Binding: Use equilibrium dialysis; >90% binding may limit free drug availability .
  • CYP Inhibition: Screen against major isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?

Answer:

  • Dose-Response Curves: Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values .
  • Cell Line Authentication: Confirm genetic profiles (e.g., STR analysis) to rule out contamination .
  • Mechanistic Studies: Combine apoptosis assays (Annexin V) and cell cycle analysis (PI staining) to clarify mode of action .
  • Redox Activity: Rule out false positives from thiol-reactive compounds via glutathione depletion assays .

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